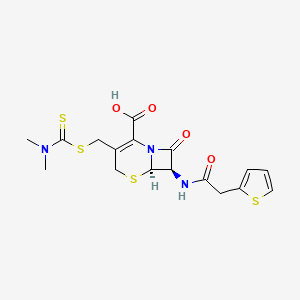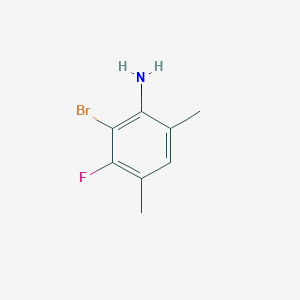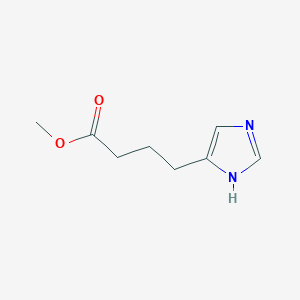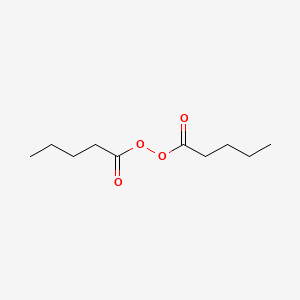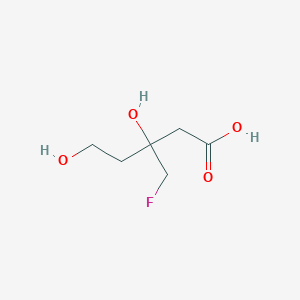![molecular formula C18H14FIS B14753013 2-(4-Fluorophenyl)-5-[(4-iodo-2-methylphenyl)methyl]thiophene](/img/structure/B14753013.png)
2-(4-Fluorophenyl)-5-[(4-iodo-2-methylphenyl)methyl]thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Fluorophenyl)-5-[(4-iodo-2-methylphenyl)methyl]thiophene is an organic compound that belongs to the class of thiophenes. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of fluorine and iodine substituents on the phenyl rings, which can significantly influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-5-[(4-iodo-2-methylphenyl)methyl]thiophene typically involves multiple steps, including halogenation, coupling reactions, and thiophene ring formation. One common method involves the use of Suzuki-Miyaura coupling reactions to introduce the fluorine and iodine substituents onto the phenyl rings. The thiophene ring can be formed through cyclization reactions involving sulfur-containing reagents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)-5-[(4-iodo-2-methylphenyl)methyl]thiophene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the halogen substituents or the thiophene ring itself.
Substitution: Halogen substituents can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium iodide (NaI) in acetone or potassium fluoride (KF) in dimethyl sulfoxide (DMSO) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl rings.
Scientific Research Applications
2-(4-Fluorophenyl)-5-[(4-iodo-2-methylphenyl)methyl]thiophene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of halogenated aromatic compounds with biological targets.
Industry: Used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)-5-[(4-iodo-2-methylphenyl)methyl]thiophene involves its interaction with molecular targets through various pathways. The presence of halogen substituents can enhance its binding affinity to certain proteins or enzymes, influencing their activity. The thiophene ring can also participate in π-π stacking interactions, further modulating its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Fluorophenyl)thiophene
- 5-(4-Iodo-2-methylphenyl)thiophene
- 2-(4-Bromophenyl)-5-[(4-iodo-2-methylphenyl)methyl]thiophene
Uniqueness
2-(4-Fluorophenyl)-5-[(4-iodo-2-methylphenyl)methyl]thiophene is unique due to the specific combination of fluorine and iodine substituents on the phenyl rings. This combination can significantly influence its chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C18H14FIS |
|---|---|
Molecular Weight |
408.3 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-5-[(4-iodo-2-methylphenyl)methyl]thiophene |
InChI |
InChI=1S/C18H14FIS/c1-12-10-16(20)7-4-14(12)11-17-8-9-18(21-17)13-2-5-15(19)6-3-13/h2-10H,11H2,1H3 |
InChI Key |
MNEYXWBRHPVQDU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)I)CC2=CC=C(S2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


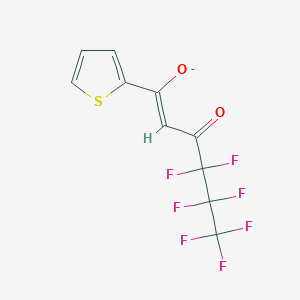
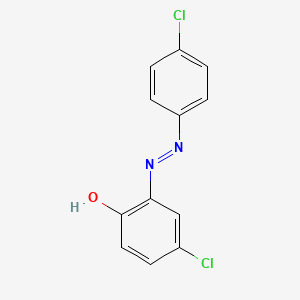
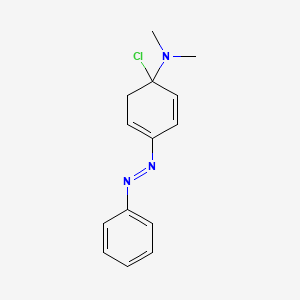
![2-[(Methylamino)methylidene]-3-oxo-N-phenylbutanethioamide](/img/structure/B14752958.png)
![1-(2,4-Dinitrophenyl)-2-[(3-fluorophenyl)(naphthalen-1-yl)methylidene]hydrazine](/img/structure/B14752962.png)

![2-(hydroxymethyl)-6-[(5E,6E)-2,3,4-trihydroxy-5,6-bis(phenylhydrazinylidene)hexoxy]oxane-3,4,5-triol](/img/structure/B14752971.png)
![N-[4-methoxy-3-[[(2-phenylpiperidin-3-yl)amino]methyl]phenyl]-N-methylmethanesulfonamide;hydrochloride](/img/structure/B14752975.png)
![4-[(3-Oxo-3-phenylmethoxypropyl)amino]-1-piperidinecarboxylic acid tert-butyl ester](/img/structure/B14752979.png)
